![molecular formula C12H25NO B1472225 (1-(2-Ethylbutyl)piperidin-3-yl)methanol CAS No. 1546493-00-8](/img/structure/B1472225.png)
(1-(2-Ethylbutyl)piperidin-3-yl)methanol
Overview
Description
Synthesis Analysis
Piperidine-containing compounds, such as “(1-(2-Ethylbutyl)piperidin-3-yl)methanol”, are among the most important synthetic fragments for designing drugs . Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 14 non-H bonds, 5 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
The molecule is part of the piperidine class of compounds, which are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecule has a molecular weight of 199.33 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structures: Research has focused on synthesizing derivatives of piperidinyl methanol compounds and analyzing their crystal structures. For instance, the synthesis and crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol reveal insights into the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, exhibiting both inter and intramolecular hydrogen bonds (Girish et al., 2008). Similarly, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been synthesized and characterized, providing details on their molecular structures and conformational attributes (Benakaprasad et al., 2007).
Catalysis and Chemical Transformations
- N-Alkylation and Transformation Processes: Research into catalytic processes involving piperidine derivatives highlights their potential in synthesizing other valuable chemical entities. For example, N-alkylation of amines with primary alcohols over halide clusters has been demonstrated, with piperidine reacting under specific conditions to yield N-methylpiperidine with high selectivity (Kamiguchi et al., 2007). This type of research underscores the versatility of piperidine derivatives in chemical synthesis and the potential for developing new catalytic methods.
Future Directions
Piperidine derivatives, including “(1-(2-Ethylbutyl)piperidin-3-yl)methanol”, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used as synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets and mode of action. They can have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific targets and mode of action .
properties
IUPAC Name |
[1-(2-ethylbutyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-11(4-2)8-13-7-5-6-12(9-13)10-14/h11-12,14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQRTBTSRNWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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